N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide
Overview
Description
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide is a chemical compound with potential therapeutic and industrial applications. It is a white crystalline powder with a molecular weight of 230.26 g/mol and a melting point of 174-176°C. This compound is known for its role in the synthesis of various biologically active heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide can be achieved through the cyanoacetylation of amines. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with common bidentate reagents to form a variety of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst . Reaction conditions often involve boiling ethanol and other solvents .
Major Products
The major products formed from these reactions are heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a chemotherapeutic agent.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide involves its ability to participate in condensation and substitution reactions due to the active hydrogen on the C-2 position . This allows the compound to form various biologically active heterocyclic compounds, which can interact with molecular targets and pathways involved in antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share similar structural features and reactivity with N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide.
Azirine Derivatives: These compounds also undergo similar condensation and substitution reactions.
Pyrrole Derivatives: These compounds are often formed as major products from reactions involving this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form various biologically active compounds . Its potential therapeutic and industrial applications further highlight its uniqueness.
Properties
IUPAC Name |
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(7-8-14)13(17)11-3-5-12(6-4-11)15-10(2)16/h3-6,9H,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVBMXSZFOXLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558104 | |
Record name | N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42075-21-8 | |
Record name | N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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